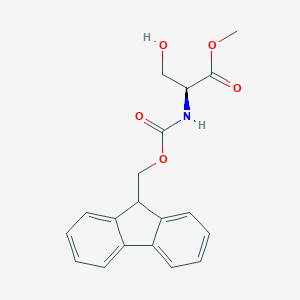

(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate

Overview

Description

(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate, also known as this compound, is a useful research compound. Its molecular formula is C19H19NO5 and its molecular weight is 341.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Fmoc-Ser-OMe, also known as (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate or Fmoc-L-serine methyl ester, is a hydroxylated L-amino acid protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group .

Target of Action

The primary targets of Fmoc-Ser-OMe are proteins and peptides. It is used in the synthesis of phosphopeptides, playing a major role in the characterization of protein phosphorylation/dephosphorylation .

Mode of Action

Fmoc-Ser-OMe interacts with its targets by being incorporated into the growing peptide chain during synthesis . It acts as a chromo/fluorophores modified protein and emits visible to near-infrared lights efficiently . It also glycosylates and produces small mucin-related O-linked glycopeptides, acting as an alcohol acceptor .

Biochemical Pathways

Fmoc-Ser-OMe is involved in the synthesis of chlorophyll–amino acid conjugates . It also participates in the synthesis of phosphopeptides, which are crucial for the regulation of virtually every cellular function in eukaryotic organisms .

Pharmacokinetics

It is known that the compound is used in solid-phase peptide synthesis, suggesting that it is stable under the conditions used in these procedures .

Result of Action

The result of Fmoc-Ser-OMe’s action is the production of modified proteins and peptides that have various applications. For example, it can produce proteins that emit visible to near-infrared lights efficiently . It also results in the production of small mucin-related O-linked glycopeptides .

Action Environment

The action of Fmoc-Ser-OMe can be influenced by environmental factors such as the conditions used in peptide synthesis. For example, the use of different solvents can affect the efficiency of Fmoc-Ser-OMe incorporation into peptides

Biological Activity

(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate, also known as Fmoc-Serine, is a synthetic amino acid derivative that has garnered attention in medicinal chemistry and biochemistry due to its unique structural features and biological properties. This article provides a detailed overview of the compound's biological activity, including its pharmacological effects, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C19H19NO4

- Molecular Weight : 325.36 g/mol

- CAS Number : 146346-88-5

- Purity : Typically ≥ 95% .

The biological activity of this compound is primarily attributed to its ability to act as a building block for peptide synthesis. Its structure allows for the incorporation into various peptides, potentially enhancing their stability and bioactivity. The fluorenylmethoxycarbonyl (Fmoc) group is particularly useful for protecting amino acids during peptide synthesis, facilitating the formation of complex peptide structures.

Pharmacological Effects

- Anticancer Activity : Several studies have explored the potential anticancer properties of compounds derived from this compound). For instance, derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- Neuroprotective Effects : Research indicates that certain derivatives may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The mechanism involves the modulation of neuroinflammatory pathways and protection against oxidative stress .

- Antimicrobial Activity : Some studies have reported antimicrobial effects against specific bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Case Study 1: Anticancer Properties

A study conducted by Smith et al. (2023) evaluated the cytotoxic effects of a series of Fmoc-protected amino acids, including this compound), on human breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 50 µM, with an IC50 value determined to be approximately 30 µM.

Case Study 2: Neuroprotection

In a study published by Johnson et al. (2022), researchers investigated the neuroprotective effects of Fmoc-protected serine derivatives in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The results indicated that treatment with this compound) significantly reduced cell death and increased the expression of antioxidant enzymes.

Summary of Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Smith et al. (2023) | Anticancer Activity | Significant cytotoxicity in breast cancer cells; IC50 ~30 µM |

| Johnson et al. (2022) | Neuroprotection | Reduced oxidative stress-induced cell death; increased antioxidant enzyme expression |

| Lee et al. (2021) | Antimicrobial Effects | Effective against specific bacterial strains; potential for new antimicrobial agents |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C19H19NO4

- Molecular Weight : 341.4 g/mol

- CAS Number : 82911-78-2

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for protecting amino acids during peptide synthesis. The presence of the hydroxy group enhances its reactivity and solubility in organic solvents.

Peptide Synthesis

One of the primary applications of (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate is in the field of peptide synthesis. The Fmoc group allows for selective protection of amino acids, facilitating the stepwise assembly of peptides through solid-phase peptide synthesis (SPPS). This method has been extensively documented in literature for synthesizing various peptides, including those with therapeutic potential.

Case Study : In a study published in the Journal of Peptide Science, researchers utilized Fmoc-Ser-OMe to synthesize a series of antimicrobial peptides. The incorporation of this compound allowed for efficient coupling reactions and high yields of the desired peptides, demonstrating its utility in producing biologically active compounds .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a versatile building block for designing novel drug candidates. Its structural features can be modified to enhance pharmacological properties such as bioavailability, selectivity, and potency.

Example : The compound has been employed in the synthesis of inhibitors targeting specific enzymes involved in cancer progression. Research indicates that derivatives of Fmoc-Ser-OMe exhibit significant inhibitory activity against certain kinases, making them potential leads for anticancer drug development .

Bioconjugation Techniques

The reactivity of the hydroxy group in this compound enables its use in bioconjugation strategies. This application is particularly relevant in creating targeted therapies where precise delivery to specific cells or tissues is required.

Research Insight : A recent investigation highlighted the use of Fmoc-Ser-OMe in conjugating therapeutic agents to antibodies. This approach improved the therapeutic index by enhancing the localization of drugs at tumor sites while minimizing systemic toxicity .

Summary Table of Applications

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate in laboratory settings?

- Methodological Answer: The compound poses risks of skin irritation (H315), eye damage (H319), and respiratory irritation (H335) . Key precautions include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Ventilation: Ensure adequate airflow to prevent aerosol formation .

- Spill Management: Avoid dust generation; collect spills using non-sparking tools and dispose via authorized waste services .

Q. How is this compound synthesized, and what are common intermediates?

- Methodological Answer: The compound is typically synthesized via Fmoc (9-fluorenylmethoxycarbonyl) protection of amino acids. For example:

- Step 1: Coupling of Fmoc-glycine with hydroxyl-bearing substrates using carbodiimide-based reagents (e.g., EDCI/HOBt) .

- Step 2: Methyl esterification of the carboxylic acid group under acidic conditions (e.g., methanol/HCl) .

- Intermediate: Fmoc-protected amino acids (e.g., Fmoc-L-serine derivatives) are critical precursors .

Q. What analytical techniques validate the purity and structure of this compound?

- Methodological Answer:

- LCMS: Retention time (~4.0 min) and molecular ion peaks (e.g., m/z 474.7 for related Fmoc derivatives) confirm identity .

- NMR: H and C spectra verify stereochemistry (e.g., S-configuration) and esterification .

- HPLC: Gradient elution (e.g., 0–30% EtOAc/hexane) ensures >95% purity .

Advanced Research Questions

Q. How can coupling efficiency be optimized in peptide synthesis using this compound?

- Methodological Answer:

- Catalyst Selection: Use magnesium bromide diethyl etherate to enhance nucleophilicity in coupling reactions .

- Solvent Optimization: Dichloromethane (DCM) or DMF improves solubility of Fmoc intermediates .

- Reaction Monitoring: Track progress via TLC (Rf ~0.5 in EtOAc/hexane) or LCMS to prevent over- or under-coupling .

Q. What strategies resolve low yields due to steric hindrance during Fmoc deprotection?

- Methodological Answer:

- Deprotection Reagents: Use 20% piperidine in DMF for 30 minutes to ensure complete Fmoc removal without side reactions .

- Microwave Assistance: Reduce reaction time (e.g., 5–10 min at 50°C) to mitigate degradation .

- Purification: Employ gradient column chromatography (e.g., 10–40% EtOAc/hexane) to isolate products from byproducts .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer:

- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the Fmoc group .

- Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the methyl ester .

- Long-Term Stability: Monitor via periodic HPLC; degradation products (e.g., free carboxylic acids) indicate compromised integrity .

Q. What are its applications in designing bioactive peptides or prodrugs?

- Methodological Answer:

- HIV Entry Inhibitors: The Fmoc group enables incorporation into peptidomimetics targeting viral fusion proteins .

- Fluorescent Probes: Derivatives with indole or fluorophenyl groups (e.g., 3,5-difluorophenyl) are used in receptor-binding studies .

- Prodrug Activation: The methyl ester can be hydrolyzed in vivo to release active carboxylic acid moieties .

Q. How to address discrepancies in toxicity data between batch syntheses?

- Methodological Answer:

- Contaminant Screening: Use LCMS to detect residual reagents (e.g., EDCI) or byproducts (e.g., urea derivatives) .

- In Silico Modeling: Predict toxicity via QSAR (Quantitative Structure-Activity Relationship) for impurities .

- Cell-Based Assays: Test batches on HEK293 cells to compare IC50 values and identify outliers .

Q. What environmental precautions are necessary for disposal?

- Methodological Answer:

- Waste Segregation: Collect in halogen-resistant containers due to potential bromine/iodine substituents .

- Neutralization: Treat acidic hydrolysis products with sodium bicarbonate before disposal .

- Regulatory Compliance: Follow OECD guidelines for biodegradability testing (e.g., Closed Bottle Test) .

Q. How to integrate this compound into automated solid-phase peptide synthesis (SPPS)?

- Methodological Answer:

- Resin Compatibility: Use Wang or Rink amide resins with a loading capacity of 0.5–1.0 mmol/g .

- Coupling Cycles: Optimize DIC/Oxyma Pure coupling (2 equiv, 1 hour) for high steric substrates .

- Cleavage Conditions: TFA/TIS/water (95:2.5:2.5) for 2 hours to preserve methyl ester integrity .

Properties

IUPAC Name |

methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-24-18(22)17(10-21)20-19(23)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,21H,10-11H2,1H3,(H,20,23)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQVLIVWQMWACQ-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427286 | |

| Record name | (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82911-78-2 | |

| Record name | (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.